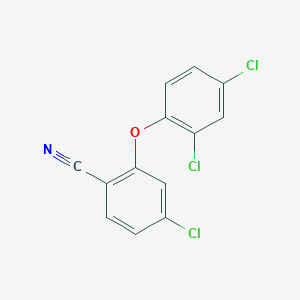
4-Chloro-2-(2,4-dichlorophenoxy)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(2,4-dichlorophenoxy)benzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a chloro group, a dichlorophenoxy group, and a benzonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2,4-dichlorophenoxy)benzonitrile typically involves the reaction of 4-chlorobenzonitrile with 2,4-dichlorophenol. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality.
化学反応の分析
Types of Reactions
4-Chloro-2-(2,4-dichlorophenoxy)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like DMF.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amines or other reduced derivatives.
科学的研究の応用
4-Chloro-2-(2,4-dichlorophenoxy)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a herbicide.
Medicine: Investigated for its potential therapeutic properties, including its use in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial products.
作用機序
The mechanism of action of 4-Chloro-2-(2,4-dichlorophenoxy)benzonitrile involves its interaction with specific molecular targets. In the case of its use as a herbicide, it mimics the action of natural plant hormones, leading to uncontrolled growth and eventual death of the plant. The compound is absorbed by the plant and translocated to the meristematic regions, where it disrupts normal cellular processes.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
4-(2,4-Dichlorophenoxy)butyric acid (2,4-DB): Another herbicide with a similar structure but different functional groups.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A related compound with an additional chlorine atom.
Uniqueness
4-Chloro-2-(2,4-dichlorophenoxy)benzonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its nitrile group, in particular, offers unique reactivity compared to other similar compounds, making it valuable for specific applications in synthesis and research.
生物活性
4-Chloro-2-(2,4-dichlorophenoxy)benzonitrile, commonly referred to as dichlobenil , is a synthetic herbicide primarily used for weed control in various agricultural and horticultural applications. Its chemical structure includes a chloro-substituted benzonitrile core and a dichlorophenoxy group, which contribute to its biological activity. This article reviews the biological activity of dichlobenil, focusing on its herbicidal properties, mechanisms of action, and potential environmental impacts.
- Chemical Formula : C13H8Cl3NO
- CAS Number : 63747-05-7
- Molecular Weight : 269.57 g/mol
Herbicidal Properties
Dichlobenil functions primarily as a pre-emergent herbicide , inhibiting the growth of various broadleaf and grassy weeds. Its effectiveness stems from its ability to disrupt cell division in plants.
- Mechanism of Action :
- Target Weeds :
Antimicrobial Activity
Research indicates that dichlobenil exhibits antimicrobial properties against certain bacterial strains:
- Bacterial Inhibition :
Environmental Impact
The environmental persistence of dichlobenil raises concerns regarding its ecological effects:
- Toxicity :
- Detection in Water Bodies :
Case Studies
- Field Trials :
-
Ecotoxicological Assessments :
- Ecotoxicological studies revealed that dichlobenil poses risks to non-target species, including beneficial insects and aquatic organisms. The compound's degradation products were found to exhibit higher toxicity levels than dichlobenil itself, necessitating further investigation into its environmental fate .
Research Findings
特性
IUPAC Name |
4-chloro-2-(2,4-dichlorophenoxy)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3NO/c14-9-3-4-12(11(16)5-9)18-13-6-10(15)2-1-8(13)7-17/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEYIOCEZPXLHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC2=C(C=C(C=C2)Cl)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30707818 |
Source


|
| Record name | 4-Chloro-2-(2,4-dichlorophenoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30707818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63747-05-7 |
Source


|
| Record name | 4-Chloro-2-(2,4-dichlorophenoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30707818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














